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Compound of Interest

Compound Name: AZD-1305

Cat. No.: B605743

An examination of two antiarrhythmic agents for the treatment of atrial fibrillation reveals critical
differences in their mechanisms of action, clinical efficacy, and safety profiles. While dofetilide
remains a therapeutic option, the development of AZD-1305 was halted due to safety
concerns, specifically an unfavorable risk-benefit profile related to QT interval prolongation and
Torsades de Pointes (TdP).

This guide provides a detailed comparison of AZD-1305 and dofetilide, presenting data on their
electrophysiological effects, clinical trial outcomes, and the experimental protocols used in key
studies. The information is intended for researchers, scientists, and drug development
professionals interested in the landscape of atrial fibrillation therapies.

Mechanism of Action: A Tale of Two Blockers

Dofetilide is a highly selective blocker of the rapid component of the delayed rectifier potassium
current (IKr), which is encoded by the human ether-a-go-go-related gene (hERG). This
selective action prolongs the cardiac action potential and increases the effective refractory
period in both the atria and ventricles, thereby exerting its antiarrhythmic effect.

In contrast, AZD-1305 is a combined ion channel blocker, targeting not only the IKr current but
also the late inward sodium current (INa) and the L-type calcium current. A key characteristic of
AZD-1305 is its atrial-predominant action, with a more pronounced effect on atrial myocytes
compared to ventricular myocytes. This atrial selectivity was a strategic approach to reduce the
risk of ventricular proarrhythmias, a common concern with antiarrhythmic drugs.
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Figure 1. Comparative Mechanism of Action.

Efficacy in Atrial Fibrillation

Both AZD-1305 and dofetilide have demonstrated efficacy in the conversion of atrial fibrillation
to sinus rhythm and in the maintenance of sinus rhythm. However, the clinical development of
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AZD-1305 was terminated before large-scale comparative trials against dofetilide could be
conducted in a patient population.

Conversion of Atrial Fibrillation to Sinus Rhythm

A dose-escalation study of intravenous AZD-1305 showed a dose-dependent increase in the
conversion of atrial fibrillation to sinus rhythm.[1] Similarly, clinical trials with dofetilide have
established its efficacy in converting atrial fibrillation and atrial flutter to sinus rhythm.[2][3]

. . Placebo
Patient Conversion .
Drug Study . Conversion
Population Rate
Rate
IV Dose- Atrial Fibrillation 8-50% (dose-
AZD-1305 _ 0%
Escalation (3h - 3mo) dependent)
Danish Dofetilide S
» ) Atrial Fibrillation
Dofetilide in AF and Flutter 30% 3.3%
or Flutter
Study
Atrial ] ) ) ]
o 59% (including 34% (including
N DIAMOND-AF Fibrillation/Flutter ) )
Dofetilide ) electrical electrical
Substudy with LV ) ) ) )
) cardioversion) cardioversion)
dysfunction

Table 1. Efficacy in Conversion of Atrial Fibrillation/Flutter.

Maintenance of Sinus Rhythm

The DIAMOND (Danish Investigations of Arrhythmia and Mortality on Dofetilide) studies
demonstrated that dofetilide is effective in maintaining sinus rhythm in patients with atrial
fibrillation and left ventricular dysfunction.[4][5] Data on the long-term maintenance of sinus
rhythm with AZD-1305 from large patient populations is unavailable due to its discontinued
development.
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Maintenance

. ] Placebo
Patient of Sinus ]
Drug Study . Maintenance
Population Rhythm at 1
at 1 Year
Year
Atrial
N DIAMOND-AF Fibrillation/Flutter
Dofetilide _ 79% 42%
Substudy with LV
dysfunction

Table 2. Efficacy in Maintenance of Sinus Rhythm.

Safety Profile: The Decisive Factor

The primary differentiator between AZD-1305 and dofetilide lies in their safety profiles,
specifically the risk of proarrhythmia.

QT Prolongation and Torsades de Pointes (TdP)

Both drugs are known to prolong the QT interval, a major risk factor for the life-threatening
ventricular arrhythmia, Torsades de Pointes. Clinical trials with AZD-1305 revealed a dose-
dependent increase in the QTcF interval, and cases of TdP were reported, ultimately leading to
the cessation of its development program.[1]

Dofetilide also carries a significant risk of TdP, which is dose-dependent and influenced by
factors such as renal function and drug interactions.[6][7][8] This risk necessitates in-hospital
initiation of dofetilide therapy for close monitoring of the QT interval and renal function.[9]

A head-to-head preclinical study in a canine model with chronic complete atrioventricular block,
a model known to be susceptible to TdP, provided valuable comparative data. In this study,
while both drugs prolonged ventricular repolarization to a similar extent, AZD-1305 was
associated with a significantly lower incidence of TdP compared to dofetilide.[10][11]
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Drug Study Key Safety Findings

Dose-dependent QTcF
AZD-1305 IV Dose-Escalation (Human) prolongation; 2 cases of TdP

(one requiring defibrillation).[1]

Known risk of dose-dependent

QT prolongation and TdP,

Dofetilide Various Clinical Trials (Human) o )
necessitating in-hospital
initiation and monitoring.[6][12]
Similar QT prolongation. TdP

. ] ] induced in 4 of 11 dogs with

AZD-1305 vs. Dofetilide Canine Model with AV Block

AZD-1305 vs. all 14 dogs with
dofetilide.[10]

Table 3. Comparative Safety Profile Regarding Proarrhythmia.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental
findings. Below are summaries of the protocols for key studies cited in this comparison.

AZD-1305 Intravenous Dose-Escalation Study for AF
Conversion
o Study Design: A double-blind, randomized, placebo-controlled, multicenter, dose-escalation

study.[1]

o Patient Population: Patients with atrial fibrillation episodes lasting from 3 hours to 3 months.

[1]

¢ Intervention: Patients were randomized (3:1) to receive a maximum 30-minute intravenous
infusion of AZD-1305 or a matching placebo. Four ascending dose groups were assigned
sequentially with dose rates of 50, 100, 130, and 180 mg/h.[1]

» Primary Efficacy Endpoint: The proportion of patients converting to sinus rhythm within 90
minutes from the start of the infusion.[1]
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o Safety Monitoring: Continuous ECG monitoring, with a focus on the QTcF interval.[1]
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Figure 2. AZD-1305 IV Conversion Study Workflow.

DIAMOND (Danish Investigations of Arrhythmia and
Mortality on Dofetilide) Studies

o Study Design: Two large, double-blind, placebo-controlled, randomized survival studies
(DIAMOND-CHF and DIAMOND-MI).[13]
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» Patient Population: High-risk patients with left ventricular dysfunction (ejection fraction <
35%) and either congestive heart failure or a recent myocardial infarction.[13] A substudy
focused on patients with atrial fibrillation or flutter at baseline.[4][5]

 Intervention: Patients were randomized to receive either dofetilide (titrated based on renal
function and QTc interval) or a matching placebo.[13]

e Primary Endpoints: All-cause mortality in the main trials. The AF substudy evaluated the
conversion to and maintenance of sinus rhythm.[4][5][13]

o Safety Monitoring: In-hospital initiation with continuous telemetry for at least the first 3 days
to monitor for arrhythmias and QT prolongation.[13]

Preclinical Canine Model of Torsades de Pointes

o Animal Model: Anesthetized mongrel dogs with surgically induced chronic complete
atrioventricular (AV) block, which leads to myocardial remodeling and increased susceptibility
to TdP.[10]

« Intervention: The electrophysiological and proarrhythmic effects of intravenous AZD-1305
were compared with those of the selective IKr blocker dofetilide in the same animals.[10]

o Measurements: Ventricular and atrial electrophysiological parameters, including QT interval
and monophasic action potential duration, were assessed. The incidence of TdP was the
primary safety endpoint.[10]

o Rationale: This model allows for a direct comparison of the proarrhythmic potential of
different drugs in a highly sensitive in vivo system.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/9259163/
https://pubmed.ncbi.nlm.nih.gov/11457747/
https://www.ahajournals.org/doi/10.1161/01.cir.104.3.292
https://pubmed.ncbi.nlm.nih.gov/9259163/
https://pubmed.ncbi.nlm.nih.gov/11457747/
https://www.ahajournals.org/doi/10.1161/01.cir.104.3.292
https://pubmed.ncbi.nlm.nih.gov/9259163/
https://pubmed.ncbi.nlm.nih.gov/9259163/
https://pubmed.ncbi.nlm.nih.gov/22080293/
https://www.benchchem.com/product/b605743?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/22080293/
https://pubmed.ncbi.nlm.nih.gov/22080293/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605743?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Anesthetized Dog with
Chronic AV Block
EV Administratior)
AZD-1305 Dofetilide

Electrophysiological Measurements
(QT interval, MAPD)

'

Assessment of Torsades de Pointes
Incidence

'

Comparison of Proarrhythmic Potential

Click to download full resolution via product page
Figure 3. Preclinical Canine Proarrhythmia Study Design.

Conclusion

The comparison between AZD-1305 and dofetilide highlights a critical challenge in

antiarrhythmic drug development: balancing efficacy with the risk of proarrhythmia. While AZD-

1305's multi-channel blocking and atrial-selective properties were promising in preclinical
models for reducing ventricular proarrhythmia compared to a pure IKr blocker like dofetilide,
this theoretical advantage did not translate into an acceptable safety profile in human clinical
trials. The observed incidence of TdP with AZD-1305 led to the discontinuation of its
development.
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Dofetilide, despite its own risk of proarrhythmia, remains a valuable therapeutic tool for
selected patients with atrial fibrillation, particularly those with structural heart disease. Its use,
however, is governed by a strict risk evaluation and management strategy, including in-hospital
initiation and careful monitoring. The story of AZD-1305 and dofetilide serves as an important
case study for researchers and drug developers, emphasizing the complexities of cardiac ion
channel pharmacology and the paramount importance of a favorable risk-benefit profile in the
treatment of atrial fibrillation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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